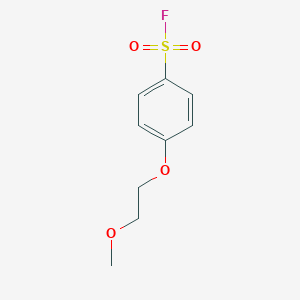

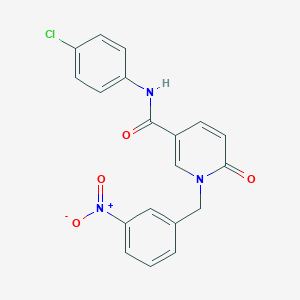

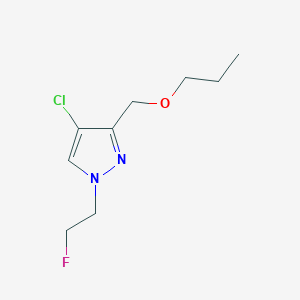

![molecular formula C20H25N3O2 B2527667 3-methoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide CAS No. 313231-63-9](/img/structure/B2527667.png)

3-methoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-methoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide is a useful research compound. Its molecular formula is C20H25N3O2 and its molecular weight is 339.439. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dopamine Receptor Affinity

The modification of the compound, known as PB12, initially reported as a potent and selective dopamine D(4) receptor ligand, led to the discovery of derivatives with moderate to high affinity for the D(3) receptor. These modifications, including changes to the aromatic ring linked to the N-1 piperazine ring and alkyl chain elongation, resulted in compounds with improved binding affinity for D(3) receptors while decreasing D(4) affinity. This indicates the compound's potential in the development of high-affinity D(3) ligands with significant selectivity over other receptors, making it a valuable candidate for further research in the field of neurology and psychiatry (Leopoldo et al., 2002).

Analgesic and Anti-inflammatory Properties

Further research into the compound's derivatives revealed significant analgesic and anti-inflammatory properties. Specifically, derivatives treated with isopropylamine demonstrated substantial inhibition of inflammation and pain in animal models, indicating the compound's potential therapeutic applications in managing pain and inflammation (Okunrobo & Usifoh, 2006).

Tocolytic Activity

Investigations into the tocolytic activity of derivatives, such as 3-benzamido-1-(4-(2-methoxyphenyl)-piperazin-1-yl)-propyl-2-isopropylcarboxamide (BPC), have shown significant inhibition of uterine contractions in non-pregnant rats. This suggests the compound's utility in developing treatments for preterm labor or other conditions requiring uterine relaxation (Okunrobo & Omonkhelin, 2009).

Acetylcholinesterase Inhibition

The compound and its derivatives have also been evaluated for their ability to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter important for learning and memory. Although in vivo studies demonstrated good blood-brain barrier permeability, the uniform regional brain distribution suggested a need for further structural modifications to enhance selectivity and effectiveness for potential use in neurodegenerative disorders (Brown-Proctor et al., 1999).

Future Directions

The future directions for research on “3-Methoxy-N-[2-(4-phenyl-piperazin-1-yl)-ethyl]-benzamide” could involve further exploration of its potential therapeutic applications, given the observed bioactivity of similar compounds . Additionally, more detailed studies on its synthesis, chemical reactions, and physical and chemical properties could provide valuable insights.

Mechanism of Action

Target of Action

The primary target of the compound 3-Methoxy-N-[2-(4-Phenylpiperazin-1-yl)Ethyl]Benzamide is the D4 dopamine receptor . The D4 dopamine receptor is a G protein-coupled receptor that is associated with several neurological and psychiatric conditions.

Mode of Action

This compound interacts with its target, the D4 dopamine receptor, by binding to it selectively . This binding can alter the receptor’s activity, leading to changes in the signaling pathways it is involved in.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its interaction with the D4 dopamine receptor . By binding to this receptor, the compound can modulate dopaminergic signaling and potentially influence various neurological and psychiatric processes.

Properties

IUPAC Name |

3-methoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2/c1-25-19-9-5-6-17(16-19)20(24)21-10-11-22-12-14-23(15-13-22)18-7-3-2-4-8-18/h2-9,16H,10-15H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWNBROVQXWXUSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]-4-(oxolane-2-carbonyl)piperazine](/img/structure/B2527593.png)

![6-Acetyl-2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2527594.png)

![1-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole](/img/structure/B2527603.png)